molecular formula C12H11NO B1420881 4-Methoxy-2-phenylpyridine CAS No. 53698-56-9

4-Methoxy-2-phenylpyridine

Cat. No.: B1420881
CAS No.: 53698-56-9
M. Wt: 185.22 g/mol
InChI Key: OXUCGUHGNJQWMT-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenylpyridine is a chemical compound with the CAS Number: 53698-56-9 and a molecular weight of 185.23 . Its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine core flanked by a phenyl ring and a methoxy group . The InChI code for this compound is 1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.23 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Electrochemical Polymerisation and Conducting Polymers

4-Methoxy-2-phenylpyridine derivatives have been explored for their potential in electrochemical polymerisation. A study by Zanardi et al. (2006) synthesized a terthienyl derivative, closely related to this compound, for electrogenerating new conducting polymers suitable as electrode coatings. These polymers were characterized using electrochemical and spectroelectrochemical techniques, showing potential in narrow molecular weight distribution and shorter-conjugated polymer chains (Zanardi et al., 2006).

Potassium Channel Blockers

This compound derivatives have been investigated for their role as potassium channel blockers. Rodríguez-Rangel et al. (2020) studied 4-aminopyridine derivatives, which include methoxy groups, for their ability to block Shaker K+ channels. These derivatives showed potential as candidates for therapy and imaging in multiple sclerosis, highlighting the significance of methoxy substitution in enhancing potency (Rodríguez-Rangel et al., 2020).

Corrosion Inhibition

Research by Ansari et al. (2015) explored pyridine derivatives, including methoxy-substituted ones, for their corrosion inhibition properties on mild steel. The study found that these compounds, including 2-amino-6-methoxy-4-phenylpyridine derivatives, effectively inhibit corrosion in acidic environments, suggesting their utility in industrial applications (Ansari et al., 2015).

Anticancer Mechanisms

The methoxy group in pyridine derivatives has implications in anticancer research. Li et al. (2019) studied Zinc(II) Terpyridine Complexes with methoxy substitution, finding that these compounds exhibit strong antiproliferative activity against human carcinoma cell lines and can induce DNA conformational transitions, potentially playing a significant role in anticancer mechanisms (Li et al., 2019).

Supramolecular Assemblies

Methoxyphenylboronic acids, including those related to this compound, have been used in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 in these assemblies, showcasing the utility of methoxy groups in such molecular architectures (Pedireddi & Seethalekshmi, 2004).

Photophysical Properties and Redox Behavior

Methoxy-substituted pyridines have been studied for their photophysical properties and redox behavior. Neve et al. (1999) investigated cyclometalated complexes of Iridium(III) with functionalized 2,2'-Bipyridines, including methoxy derivatives, revealing insights into their luminescent properties and potential applications in optoelectronic devices (Neve et al., 1999).

Safety and Hazards

The compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements associated with it include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methoxy-2-phenylpyridine are not available in the retrieved data, pyridine derivatives are of significant interest in the field of medicinal chemistry and drug discovery .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-phenylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, toxic or adverse effects can occur. These effects may include disruptions in cellular metabolism and function, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . The distribution patterns of this compound are important for understanding its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.

Properties

IUPAC Name

4-methoxy-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCGUHGNJQWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673503
Record name 4-Methoxy-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53698-56-9
Record name 4-Methoxy-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53698-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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